molecular formula C20H15Cl2NO4S B2964220 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 735322-07-3

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid

Cat. No.: B2964220
CAS No.: 735322-07-3
M. Wt: 436.3
InChI Key: FIGVHVKELRTVRV-UHFFFAOYSA-N
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Description

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid is a complex organic compound with the molecular formula C20H15Cl2NO4S. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a sulfamoyl group attached to a benzoic acid core. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoic acid with benzyl chloride in the presence of a base to form benzyl 2-chlorobenzoate. This intermediate is then reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include benzyl chloride, 2-chlorobenzoic acid, and 4-chlorophenylsulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[Benzyl(4-fluorophenyl)sulfamoyl]-2-chlorobenzoic acid
  • 5-[Benzyl(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid
  • 5-[Benzyl(4-methylphenyl)sulfamoyl]-2-chlorobenzoic acid

Uniqueness

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it valuable for specific research applications.

Properties

IUPAC Name

5-[benzyl-(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4S/c21-15-6-8-16(9-7-15)23(13-14-4-2-1-3-5-14)28(26,27)17-10-11-19(22)18(12-17)20(24)25/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGVHVKELRTVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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